molecular formula C9H11BrF3NO3SSi B12043675 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate CAS No. 1413439-82-3

5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate

Cat. No.: B12043675
CAS No.: 1413439-82-3
M. Wt: 378.24 g/mol
InChI Key: DFTOVRWLXREECB-UHFFFAOYSA-N
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Description

5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is a trisubstituted pyridine derivative featuring a bromo group at position 5, a trimethylsilyl (TMS) group at position 4, and a trifluoromethanesulfonate (triflate) group at position 3 (SMILES: BrC1=CN=CC(OS(=O)(C(F)(F)F)=O)=C1[Si](C)(C)C) . Its structural complexity and reactive substituents make it valuable in cross-coupling reactions and organometallic synthesis, where the triflate acts as a leaving group and the TMS moiety may serve as a directing or protecting group.

Properties

CAS No.

1413439-82-3

Molecular Formula

C9H11BrF3NO3SSi

Molecular Weight

378.24 g/mol

IUPAC Name

(5-bromo-4-trimethylsilylpyridin-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C9H11BrF3NO3SSi/c1-19(2,3)8-6(10)4-14-5-7(8)17-18(15,16)9(11,12)13/h4-5H,1-3H3

InChI Key

DFTOVRWLXREECB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=NC=C1OS(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions . The trimethylsilyl group can be removed under fluoride conditions, generating a highly reactive intermediate that can participate in cycloaddition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate
  • Structure : Bromo (position 5), iodo (position 3), triflate (position 2) .
  • Key Differences :
    • The triflate group is at position 2 instead of 3, altering steric and electronic effects.
    • Iodo vs. TMS substituent: Iodo is a superior leaving group for nucleophilic substitution or cross-coupling but lacks the steric bulk and silicon-mediated reactivity (e.g., silyl-directed coupling) of TMS.
  • Reactivity : Likely more reactive in halogen-exchange reactions due to iodine’s polarizability, but less versatile in silicon-assisted transformations .
Compound B : 3-(Pyridin-3-yl)naphthalen-2-yl trifluoromethanesulfonate
  • Structure : Naphthalene core with a pyridin-3-yl group and triflate at position 2 .
  • Key Differences :
    • Expanded aromatic system (naphthalene vs. pyridine) increases π-conjugation and steric demands.
    • Triflate’s position on a naphthalene ring may influence regioselectivity in substitution reactions.
  • Reactivity: The larger aromatic system could enhance stability in electrophilic substitutions but reduce solubility in nonpolar solvents compared to monosubstituted pyridines .

Commercial and Regulatory Considerations

  • The target compound is sold “as-is” by Sigma-Aldrich without analytical validation, contrasting with more established compounds like Compound A (listed in catalogs with defined structures) .

Biological Activity

5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11BrF3NO3S
  • Molecular Weight : 378.24 g/mol
  • MDL Number : MFCD25976537

The compound acts primarily as a trifluoromethanesulfonate (triflate) leaving group in various chemical reactions, particularly in nucleophilic substitutions. The presence of the bromine and trimethylsilyl groups enhances its reactivity and selectivity in organic synthesis, which can be harnessed for developing pharmacologically active compounds.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate. Research indicates that pyridine derivatives exhibit significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Pyridine derivatives have been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines, has been noted in several studies. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.

Case Studies

  • Study on P2Y14 Receptor Antagonism :
    • A study investigated the structure-activity relationship (SAR) of pyridine derivatives as antagonists of the P2Y14 receptor, which is involved in mediating inflammatory responses. The findings revealed that modifications similar to those found in 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate could enhance receptor binding affinity and selectivity, leading to reduced inflammation in model organisms .
  • Antibacterial Efficacy :
    • In vitro tests demonstrated that related pyridine compounds exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. The study concluded that structural features akin to those in 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate are crucial for activity .

Research Findings

StudyFindings
P2Y14 Receptor StudyIdentified key modifications enhancing anti-inflammatory activity .
Antibacterial StudyDemonstrated significant antibacterial activity against multiple strains .
Trifluoromethoxylation ReviewHighlighted the utility of triflate groups in synthesizing biologically active compounds .

Safety and Toxicity

5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is classified as toxic if swallowed (H301) and can cause skin irritation (H315). Proper safety precautions should be taken when handling this compound .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate?

The synthesis typically involves sequential functionalization of pyridine derivatives. For example, bromination at the 5-position followed by trimethylsilyl group introduction at the 4-position. The trifluoromethanesulfonate (triflate) group is introduced via reaction with triflic anhydride or TMSOTf (trimethylsilyl trifluoromethanesulfonate) under anhydrous conditions . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization, as seen in analogous triflate syntheses .

Q. How is this compound characterized to confirm its structure and purity?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., deshielding effects from the triflate and silyl groups).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns.
  • Elemental Analysis : Quantification of C, H, N, and S to validate purity.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, critical for handling under high-temperature reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and trimethylsilyl groups influence the reactivity of the triflate group in cross-coupling reactions?

The electron-withdrawing triflate group enhances electrophilicity, making it reactive in Suzuki-Miyaura or Negishi couplings. However, the bulky trimethylsilyl group at the 4-position may sterically hinder coupling partners, necessitating optimized ligands (e.g., Pd(PPh3_3)4_4) or elevated temperatures . Computational studies (DFT) could model electronic effects, while kinetic experiments track reaction rates under varying conditions.

Q. What is the mechanistic role of this compound in promoting glycosylation or aryne generation?

The triflate group acts as a leaving group in glycosylation, with TMSOTf (a related reagent) serving as a Lewis acid catalyst to activate glycosyl donors . For aryne generation, the triflate can undergo fluoride-induced elimination under mild conditions (e.g., KF/18-crown-6), producing reactive intermediates for cycloadditions . Comparative studies with non-silylated analogs (e.g., 5-bromo-3-triflatepyridine) would clarify the silyl group’s impact on reaction efficiency .

Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?

Discrepancies may arise from:

  • Moisture Sensitivity : Improper handling (e.g., incomplete drying of solvents) can hydrolyze the triflate or silyl groups, reducing yields .
  • Catalyst Loading : Variations in Pd catalyst ratios (e.g., PdCl2_2(dppf) vs. Pd(OAc)2_2) affect coupling efficiency .
  • Workup Protocols : Inadequate purification (e.g., incomplete column chromatography) may leave unreacted starting materials. Systematic replication studies under controlled conditions (humidity, catalyst batch) are recommended .

Q. What are its applications in synthesizing complex oligosaccharides or heterocycles?

As a triflate-bearing scaffold, it serves as a glycosyl acceptor in oligosaccharide assembly. For example, TMSOTf promotes glycosidic bond formation between activated donors (e.g., thioglycosides) and acceptors under mild conditions . In heterocycle synthesis, the triflate’s leaving group ability enables ring-closing metathesis or nucleophilic aromatic substitution to access fused pyridine derivatives .

Methodological Considerations

  • Handling and Storage : Store under inert gas (argon/nitrogen) at 2–8°C due to moisture sensitivity .
  • Reaction Optimization : Screen fluoride sources (e.g., TBAF vs. KF) for aryne generation to balance reactivity and byproduct formation .
  • Safety Protocols : Use fume hoods, ABEK respirators, and avoid skin contact due to potential toxicity .

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